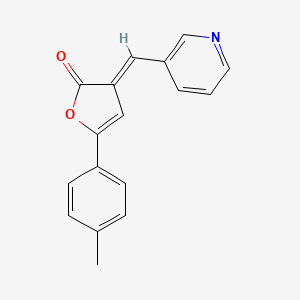
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Vue d'ensemble
Description
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as MCI-186 or edaravone, is a synthetic free radical scavenger that was first developed in Japan in the 1980s. It has been used as a neuroprotective agent in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced during ischemia-reperfusion injury. It also inhibits lipid peroxidation and modulates the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve neurological function, reduce infarct size, and attenuate brain edema in animal models of stroke. It also prolongs survival and delays disease progression in animal models of ALS. In clinical trials, 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve functional outcomes and reduce mortality in patients with acute ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone is a potent and selective free radical scavenger that has been extensively studied for its neuroprotective effects. However, its use in lab experiments is limited by its high cost and limited availability. In addition, the optimal dose and timing of administration of 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone in various disease models are still under investigation.
Orientations Futures
Future research on 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone should focus on identifying the optimal dose and timing of administration in various disease models, as well as investigating its potential use in other neurological disorders such as traumatic brain injury and Alzheimer's disease. In addition, the development of more cost-effective and efficient synthesis methods for 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone could lead to wider availability and increased use in research and clinical settings.
Applications De Recherche Scientifique
5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been extensively studied for its neuroprotective effects in various preclinical and clinical studies. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival in animal models of stroke and ALS. In clinical trials, 5-(4-methylphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone has been shown to improve functional outcomes and reduce mortality in patients with acute ischemic stroke.
Propriétés
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-4-6-14(7-5-12)16-10-15(17(19)20-16)9-13-3-2-8-18-11-13/h2-11H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOHSBRTOOCQD-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CN=CC=C3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CN=CC=C3)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-methylphenyl)-3-(pyridin-3-ylmethylidene)furan-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



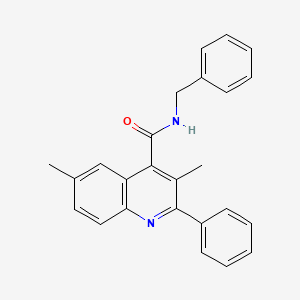
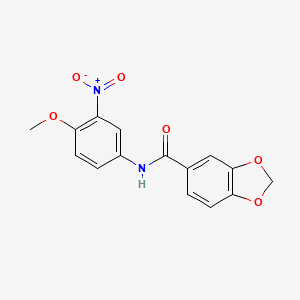
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759587.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4759595.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4759607.png)
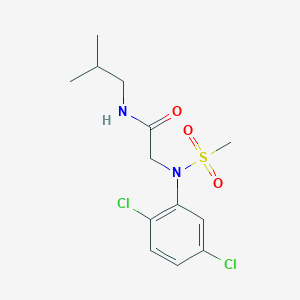
![N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B4759626.png)
![methyl 2-[({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4759629.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(1-methyl-1H-pyrazol-3-yl)thiourea](/img/structure/B4759638.png)
![2-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4759649.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4759658.png)
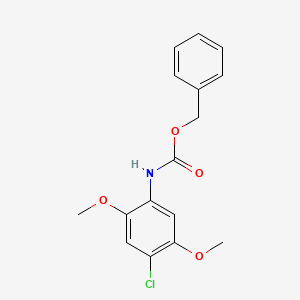
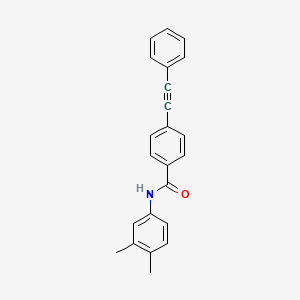
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4759681.png)